

Application Notes and Protocols: Atmospheric Reactions of Aminomethanol with Hydroxyl Radicals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aminomethanol**

Cat. No.: **B12090428**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminomethanol ($\text{NH}_2\text{CH}_2\text{OH}$) is an important intermediate in atmospheric chemistry, originating from sources such as biomass burning. Its atmospheric fate is significantly influenced by reactions with hydroxyl ($\cdot\text{OH}$) radicals, which are highly reactive oxidants in the troposphere. Understanding the kinetics and mechanisms of these reactions is crucial for assessing the environmental impact of **aminomethanol** and its degradation products, which can include formamide and potentially carcinogenic nitrosamines.^{[1][2]} This document provides detailed application notes and protocols based on computational and established experimental methodologies for studying the atmospheric reactions of **aminomethanol** with hydroxyl radicals.

Data Presentation

Reaction Kinetics and Thermodynamics

The reaction between **aminomethanol** and hydroxyl radicals proceeds primarily through hydrogen abstraction from the $-\text{CH}_2$, $-\text{NH}_2$, and $-\text{OH}$ functional groups. Computational studies have provided valuable insights into the kinetics and thermodynamics of these reaction channels.

Table 1: Calculated Rate Constants and Activation Energies for H-Abstraction from **Aminomethanol** by $\cdot\text{OH}$ at 300 K.

Reaction Channel	Activation Energy (kcal/mol)	Rate Constant ($k_{\cdot\text{OH}}$) ($\text{cm}^3 \text{molecule}^{-1} \text{s}^{-1}$)
H-abstraction from $-\text{CH}_2$	4.1 – 6.5	-
H-abstraction from $-\text{NH}_2$	3.5 – 6.5	-
H-abstraction from $-\text{OH}$	7.0 – 9.3	-
Total	-	1.97×10^{-11}

Source: Nulakani & Ali, 2024.[1][2][3][4]

Table 2: Branching Ratios for the Formation of **Aminomethanol** Radicals at 300 K.

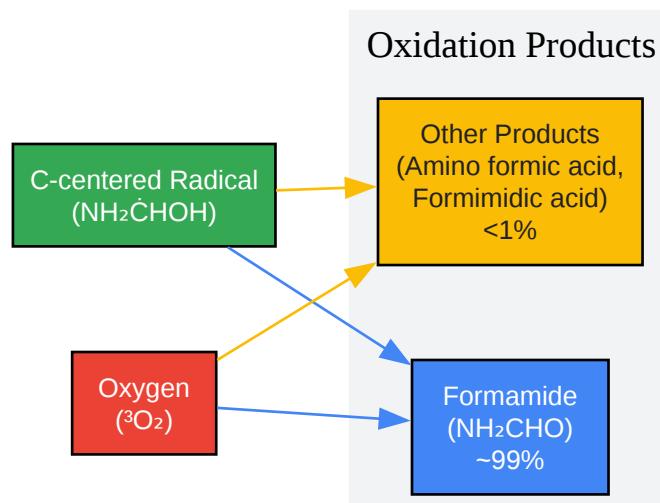
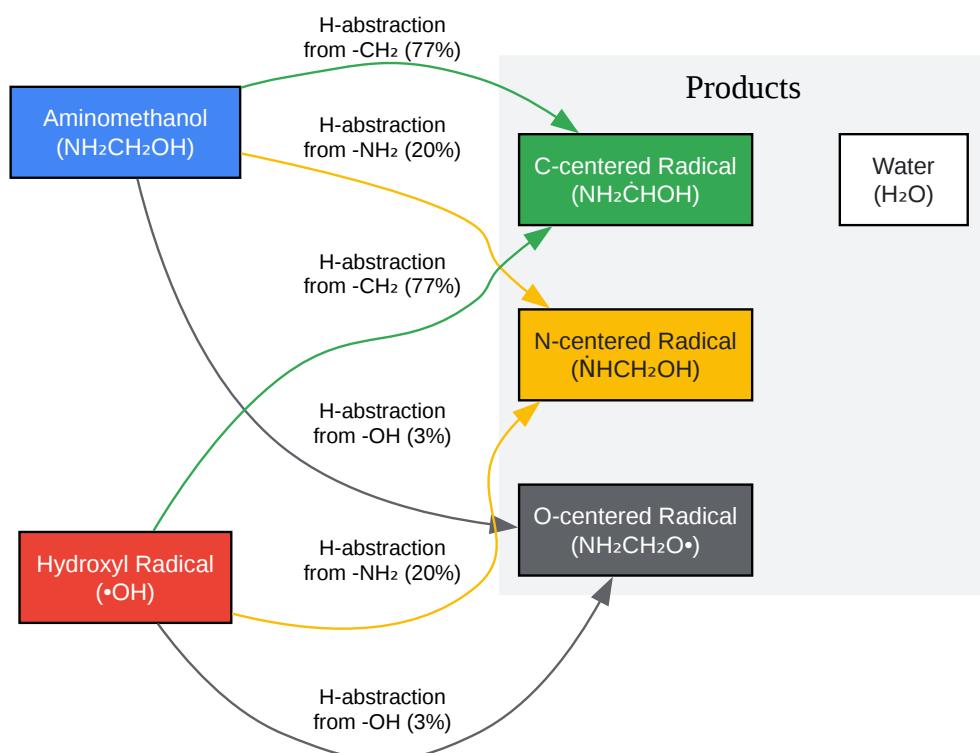
Radical Product	Formation Pathway	Branching Ratio (%)
$\text{NH}_2\dot{\text{C}}\text{HOH}$ (C-centered)	H-abstraction from $-\text{CH}_2$	77
$\dot{\text{N}}\text{HCH}_2\text{OH}$ (N-centered)	H-abstraction from $-\text{NH}_2$	20
$\text{NH}_2\text{CH}_2\text{O}\cdot$ (O-centered)	H-abstraction from $-\text{OH}$	3

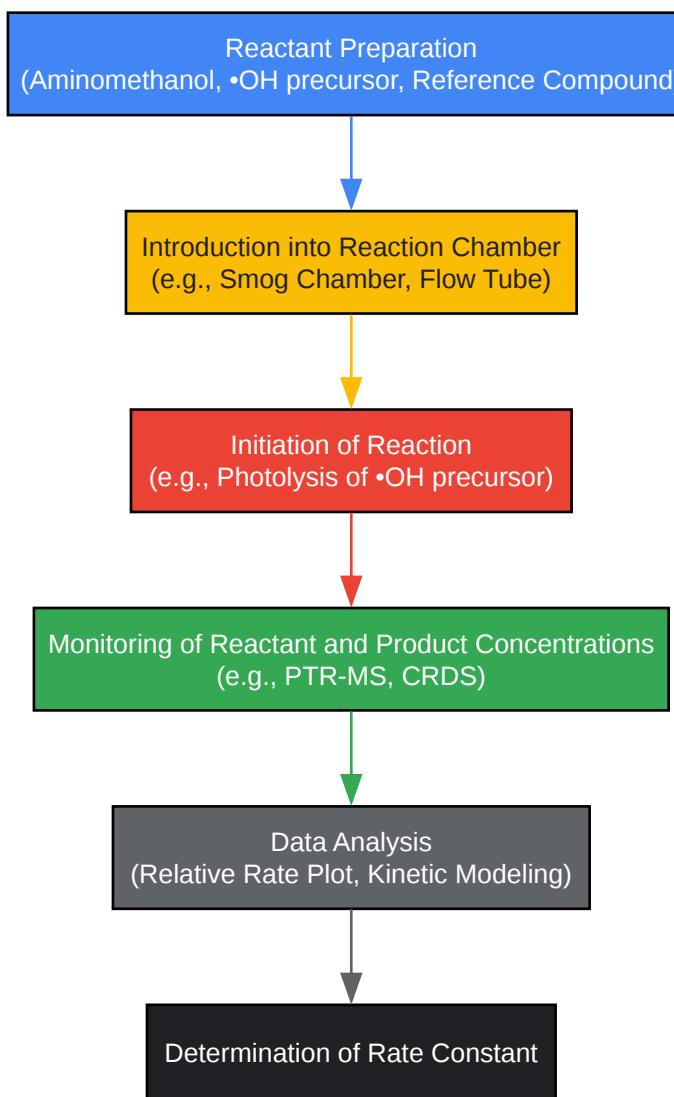
Source: Nulakani & Ali, 2024.[1][2][3][4]

Subsequent Oxidation and Product Formation

The dominant carbon-centered radical ($\text{NH}_2\dot{\text{C}}\text{HOH}$) rapidly reacts with atmospheric oxygen (${}^3\text{O}_2$), leading to the formation of several products, with formamide being the most significant.

Table 3: Kinetics of the $\text{NH}_2\dot{\text{C}}\text{HOH} + {}^3\text{O}_2$ Reaction and Product Branching Ratios.



Product	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Branching Ratio (%)
Formamide (NH ₂ CHO)	5.5 x 10 ⁻¹²	~99
Amino formic acid (NH ₂ COOH)	-	<1
Formimidic acid (HN=C(H)-OH)	-	<1


Source: Nulakani & Ali, 2024.[1][2]

Reaction Pathways and Experimental Workflow Visualization

Aminomethanol + •OH Reaction Pathway

The initial reaction involves the abstraction of a hydrogen atom by a hydroxyl radical, leading to the formation of one of three possible **aminomethanol** radicals and a water molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proton-Transfer-Reaction Mass Spectrometry as a New Tool for Real Time Analysis of Root-Secreted Volatile Organic Compounds in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Atmospheric Reactions of Aminomethanol with Hydroxyl Radicals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12090428#aminomethanol-reactions-with-hydroxyl-radicals-in-the-atmosphere>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com